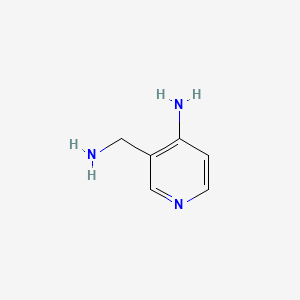

3-(Aminomethyl)pyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-5-4-9-2-1-6(5)8/h1-2,4H,3,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQPJSGTODTGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659336 | |

| Record name | 3-(Aminomethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158531-09-0 | |

| Record name | 3-(Aminomethyl)pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Aminomethyl)pyridin-4-amine synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)pyridin-4-amine

This guide provides a comprehensive overview of a plausible synthetic pathway for 3-(Aminomethyl)pyridin-4-amine, a pyridine derivative with potential applications in medicinal chemistry and drug development. The proposed synthesis is a multi-step process beginning with commercially available 4-hydroxynicotinic acid. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering detailed experimental protocols and structured data for each synthetic step.

Overall Synthesis Pathway

The synthesis of 3-(Aminomethyl)pyridin-4-amine can be achieved through a five-step sequence starting from 4-hydroxynicotinic acid. This pathway involves the initial chlorination of the pyridine ring, followed by conversion of the carboxylic acid to a nitrile. Subsequent amination at the 4-position and final reduction of the nitrile group yields the target compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The protocols are based on analogous reactions found in the scientific literature.

Step 1: Synthesis of 4-Chloronicotinic acid from 4-Hydroxynicotinic acid

This step involves the conversion of the hydroxyl group on the pyridine ring to a chlorine atom. This is a crucial transformation to enable subsequent nucleophilic substitution reactions. A common method for this type of chlorination is the use of phosphorus oxychloride, often in the presence of phosphorus pentachloride or thionyl chloride.

Experimental Protocol (Analogous Procedure): A procedure analogous to the chlorination of 4-hydroxypyridine-3-sulphonic acid can be adapted[1].

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid (1.0 eq).

-

Carefully add phosphorus oxychloride (3.0-5.0 eq) and phosphorus pentachloride (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Adjust the pH of the aqueous solution to approximately 3-4 with a concentrated solution of sodium hydroxide.

-

The precipitated product, 4-chloronicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

| Reagent/Parameter | Value | Reference |

| Starting Material | 4-Hydroxynicotinic acid | [2][3] |

| Chlorinating Agents | Phosphorus oxychloride, Phosphorus pentachloride | [1] |

| Reaction Temperature | 110-120 °C | [1] |

| Reaction Time | 4-6 hours | - |

| Expected Yield | 70-85% | - |

Step 2: Synthesis of 4-Chloronicotinamide from 4-Chloronicotinic acid

The conversion of the carboxylic acid to a primary amide is a standard two-step, one-pot procedure involving the formation of an acid chloride followed by amination.

Experimental Protocol:

-

Suspend 4-chloronicotinic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Add thionyl chloride (1.2-1.5 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

-

Cool the reaction mixture to 0 °C and carefully add it dropwise to a stirred, chilled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess).

-

Stir the resulting mixture vigorously for 1-2 hours, allowing it to warm to room temperature.

-

Collect the precipitated 4-chloronicotinamide by filtration, wash with cold water, and dry.

| Reagent/Parameter | Value | Reference |

| Starting Material | 4-Chloronicotinic acid | - |

| Reagents | Thionyl chloride, Ammonium hydroxide | - |

| Solvent | Dichloromethane or Toluene | - |

| Reaction Temperature | Reflux, then 0 °C to RT | - |

| Reaction Time | 3-5 hours | - |

| Expected Yield | 85-95% | - |

Step 3: Synthesis of 4-Chloro-3-cyanopyridine from 4-Chloronicotinamide

This step involves the dehydration of the primary amide to a nitrile.

Experimental Protocol:

-

Suspend 4-chloronicotinamide (1.0 eq) in cold (0 °C) tetrahydrofuran (THF).

-

Add triethylamine (8.0 eq).

-

Slowly add phosphoryl trichloride (1.0 eq) to the suspension while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir for 3 hours while gradually warming to room temperature.

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-chloro-3-cyanopyridine.

| Reagent/Parameter | Value | Reference |

| Starting Material | 4-Chloronicotinamide | - |

| Dehydrating Agent | Phosphoryl trichloride | - |

| Base | Triethylamine | - |

| Solvent | Tetrahydrofuran (THF) | - |

| Reaction Temperature | 0 °C to Room Temperature | - |

| Reaction Time | 3 hours | - |

| Expected Yield | ~88% | - |

Step 4: Synthesis of 4-Amino-3-cyanopyridine from 4-Chloro-3-cyanopyridine

This reaction is a nucleophilic aromatic substitution of the chlorine atom by an amino group.

Experimental Protocol (Analogous Procedure):

-

Place 4-chloro-3-cyanopyridine (1.0 eq) in a sealed pressure vessel.

-

Add a solution of ammonia in a suitable solvent, such as methanol or aqueous ammonia (excess).

-

Heat the vessel to 100-150 °C for 12-24 hours. The pressure will increase during the reaction.

-

After cooling to room temperature, carefully vent the vessel.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography to yield 4-amino-3-cyanopyridine.

| Reagent/Parameter | Value | Reference |

| Starting Material | 4-Chloro-3-cyanopyridine | - |

| Aminating Agent | Ammonia (in methanol or water) | - |

| Reaction Temperature | 100-150 °C | - |

| Reaction Time | 12-24 hours | - |

| Expected Yield | 60-80% | - |

Step 5: Synthesis of 3-(Aminomethyl)pyridin-4-amine from 4-Amino-3-cyanopyridine

The final step is the reduction of the nitrile group to a primary amine. Two common and effective methods are presented below.

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 4-amino-3-cyanopyridine (1.0 eq) in a suitable solvent, such as methanol or ethanol, containing a small amount of ammonia to prevent the formation of secondary amines.

-

Add Raney Nickel (5-10% by weight), slurried in the same solvent.[4]

-

Pressurize the vessel with hydrogen gas (50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating (up to 50 °C) until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with solvent at all times.

-

Concentrate the filtrate under reduced pressure to yield 3-(Aminomethyl)pyridin-4-amine.

Experimental Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF.[5]

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 4-amino-3-cyanopyridine (1.0 eq) in anhydrous THF dropwise to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

| Reagent/Parameter | Method A (Raney Ni) | Method B (LiAlH4) | Reference |

| Reducing Agent | H2, Raney Nickel | Lithium Aluminum Hydride | [4][5] |

| Solvent | Methanol or Ethanol | Anhydrous THF | [4][5] |

| Reaction Temperature | Room Temperature to 50 °C | 0 °C to Reflux | [5] |

| Reaction Time | 4-24 hours | 4-8 hours | [5] |

| Expected Yield | 70-90% | 70-90% | - |

Experimental Workflow Visualization

The general workflow for a typical synthetic step in this pathway, from reaction setup to product isolation, is illustrated below.

Safety Considerations

-

Phosphorus oxychloride, phosphorus pentachloride, and thionyl chloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Lithium aluminum hydride (LiAlH4) is a highly reactive and flammable solid that reacts violently with water and protic solvents. All manipulations should be carried out under an inert atmosphere, and appropriate quenching procedures must be followed.

-

Raney Nickel is pyrophoric, especially when dry, and can ignite spontaneously in air. It should be kept wet with a solvent at all times and handled under an inert atmosphere when possible.

-

Hydrogen gas is highly flammable. Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

-

Cyanide-containing compounds are toxic. Avoid inhalation and skin contact.

This document provides a detailed, technically-grounded guide for the synthesis of 3-(Aminomethyl)pyridin-4-amine. The proposed pathway is based on established and analogous chemical transformations, offering a solid foundation for further research and development. Researchers should always perform a thorough risk assessment before conducting any chemical reactions.

References

- 1. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]

- 2. 4-Hydroxynicotinic acid | 609-70-1 [chemicalbook.com]

- 3. exchemistry.com [exchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. organic-synthesis.com [organic-synthesis.com]

Technical Guide on 3-(Aminomethyl)pyridin-4-amine: Current Status of Publicly Available Data

Foreword for Researchers, Scientists, and Drug Development Professionals

This document addresses the chemical properties, synthesis, and biological activity of 3-(Aminomethyl)pyridin-4-amine. Despite a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data for this specific compound is exceptionally scarce. The information presented herein is based on the limited data retrievable for its specific CAS identifier. Much of the available literature concerns isomeric or related structures, which, while structurally similar, possess distinct chemical and biological properties. This guide, therefore, serves to summarize the confirmed foundational data and highlight the significant gaps in the current public knowledge base regarding this molecule.

Core Chemical Identity

3-(Aminomethyl)pyridin-4-amine is a substituted pyridine derivative. Based on supplier information, its fundamental identifiers have been established.

Table 1: Core Identifiers for 3-(Aminomethyl)pyridin-4-amine

| Property | Data |

| Chemical Name | 3-(Aminomethyl)pyridin-4-amine |

| Synonym | 4-Amino-3-pyridinemethanamine[1] |

| CAS Number | 158531-09-0[1] |

| Molecular Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Storage Temp. | 2-8°C |

Note: The hydrochloride salt of this compound is registered under CAS Number 1956355-18-2.

A significant challenge in sourcing data for this compound is the prevalence of information for its isomers, such as 4-(Aminomethyl)pyridin-3-amine (CAS 144288-49-3) and 3-(Aminomethyl)pyridine (CAS 3731-52-0). It is critical for researchers to distinguish data based on the specific CAS number to avoid misattribution of properties.

Physicochemical Properties

There is a notable absence of experimentally determined physicochemical data in the public domain for 3-(Aminomethyl)pyridin-4-amine. Properties such as melting point, boiling point, solubility, pKa, and partition coefficient (LogP) remain uncharacterized in readily accessible literature. While computational predictions for such properties may be available through specialized software, no verified experimental values were found.

Synthesis and Experimental Protocols

A validated, step-by-step experimental protocol for the synthesis of 3-(Aminomethyl)pyridin-4-amine is not described in the searched scientific papers or patent literature. While patents exist for the synthesis of related aminopyridine structures, such as 3-amino-4-methylpyridine, these methods are not directly transferable.[2][3] For context, a general workflow for the synthesis of a related compound, 3-amino-4-methylpyridine, as described in patent literature, is visualized below. This is for illustrative purposes only and does not represent a protocol for the target compound.

This diagram illustrates a potential synthetic approach for a related molecule, involving halogenation followed by amination. The development of a specific protocol for 3-(Aminomethyl)pyridin-4-amine would require dedicated synthetic research to navigate the unique reactivity and regioselectivity of the starting materials.

Biological Activity and Signaling Pathways

No specific biological activity, mechanism of action, or interaction with signaling pathways has been documented for 3-(Aminomethyl)pyridin-4-amine in the available literature. The broader class of aminopyridines is known for a range of biological effects, most notably as potassium channel blockers, with compounds like 4-aminopyridine being used in the treatment of multiple sclerosis.[4] However, it is not possible to extrapolate these activities to the specific, unstudied structure of 3-(Aminomethyl)pyridin-4-amine. Research into its potential pharmacological profile, including screening for activities common to aminopyridines (e.g., ion channel modulation, kinase inhibition), has not been published.

Conclusion and Future Outlook

3-(Aminomethyl)pyridin-4-amine (CAS 158531-09-0) is a poorly characterized compound in the public scientific domain. While its basic molecular identity is established, there is a complete lack of published experimental data regarding its physicochemical properties, a validated synthesis protocol, and any potential biological activity. This presents both a challenge and an opportunity for researchers. The current state of knowledge underscores the need for foundational research, including:

-

De novo synthesis and purification: Establishing a reliable and scalable synthetic route.

-

Physicochemical characterization: Experimental determination of melting point, boiling point, solubility, and spectral data (NMR, IR, MS).

-

Biological screening: Initial assays to determine its biological targets and potential therapeutic or toxicological effects.

Until such fundamental studies are performed and published, the utility and properties of 3-(Aminomethyl)pyridin-4-amine will remain largely unknown to the broader scientific community.

References

- 1. 3-(aminomethyl)pyridin-4-amine | 158531-09-0 [amp.chemicalbook.com]

- 2. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

3-(Aminomethyl)pyridin-4-amine CAS 158531-09-0 properties

An In-depth Technical Guide on 3-(Aminomethyl)pyridin-4-amine (CAS 158531-09-0)

Disclaimer: Publicly available information on 3-(Aminomethyl)pyridin-4-amine is limited. This guide compiles the available data and highlights areas where information is not currently accessible in public databases. The content is intended for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

3-(Aminomethyl)pyridin-4-amine, also known as 4-Amino-3-pyridinemethanamine, is a pyridine derivative with the CAS number 158531-09-0.[1][2] The following table summarizes its key physicochemical properties based on available data.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [3] |

| Molecular Weight | 123.156 g/mol | [3] |

| Density | 1.173 g/cm³ | [3] |

| Boiling Point | 334.2°C at 760 mmHg | [3] |

| Flash Point | 182.4°C | [3] |

| Refractive Index | 1.623 | [3] |

| Vapor Pressure | 0.00013 mmHg at 25°C | [3] |

| LogP | 1.404 | [3] |

| Polar Surface Area (PSA) | 64.93 Ų | [3] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data, such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, for 3-(Aminomethyl)pyridin-4-amine (CAS 158531-09-0) are not available in the reviewed public scientific literature and databases.

For reference, analytical methods for related pyridine compounds, such as 3-(Aminomethyl)pyridine, often involve reverse-phase High-Performance Liquid Chromatography (HPLC).[4] A typical method might use a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid.[4]

Synthesis and Reactivity

Specific, validated experimental protocols for the synthesis of 3-(Aminomethyl)pyridin-4-amine are not detailed in the available literature. However, general synthetic strategies for aminopyridines often involve the amination of halopyridines or the reduction of nitropyridines.[5][6] For example, a common method for producing aminopyridines is the reaction of a chloropyridine derivative with an amine source, sometimes facilitated by a transition metal catalyst.[5]

The diagram below illustrates a generalized, hypothetical workflow for the characterization of a novel chemical entity like 3-(Aminomethyl)pyridin-4-amine, indicating the current status of available information.

References

- 1. 3-(aminomethyl)pyridin-4-amine | 158531-09-0 [amp.chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 3-氨基吡啶-4-甲胺_密度_沸点_分子量_CAS号【144288-49-3】_化源网 [chemsrc.com]

- 4. 3-(Aminomethyl)pyridine | SIELC Technologies [sielc.com]

- 5. scielo.br [scielo.br]

- 6. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure Elucidation of 3-(Aminomethyl)pyridin-4-amine

For: Researchers, scientists, and drug development professionals

This technical guide outlines the comprehensive analytical workflow for the structural elucidation of 3-(Aminomethyl)pyridin-4-amine. The methodologies detailed herein provide a robust framework for confirming the molecular structure, connectivity, and key chemical features of the compound through a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy.

Compound Identification

The primary identification of 3-(Aminomethyl)pyridin-4-amine is based on its fundamental chemical properties.

| Identifier | Value | Source |

| Chemical Name | 3-(Aminomethyl)pyridin-4-amine | [1] |

| Synonyms | 4-Amino-3-pyridinemethanamine | [1] |

| CAS Registry No. | 158531-09-0 | [1] |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| SMILES | NC1=C(CN)C=NC=C1 | - |

Analytical Methodologies and Data Interpretation

The definitive structure of 3-(Aminomethyl)pyridin-4-amine is determined through a synergistic application of modern analytical techniques. While specific experimental data for this compound is not widely published, this section details the standard protocols and expected outcomes for its structural confirmation.

Mass spectrometry is employed to determine the compound's molecular weight and elemental composition and to gain structural insights from its fragmentation patterns.

Expected Mass Spectrometry Data

| Parameter | Expected Value | Interpretation |

| Ionization Mode | ESI+ | Positive mode for protonation of amine groups. |

| [M+H]⁺ (m/z) | 124.0869 | Confirms the molecular weight (C₆H₉N₃). |

| Key Fragment (m/z) | 107.0607 | Loss of NH₃ (ammonia) from the primary amine. |

| Key Fragment (m/z) | 96.0658 | α-cleavage at the aminomethyl group, loss of CH₂NH₂ radical.[2][3] |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A dilute solution of the compound (approx. 10 µg/mL) is prepared in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

-

Infusion: The sample is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1 - 2 Bar

-

Drying Gas (N₂): 6 - 8 L/min at 200 °C

-

-

Data Acquisition: The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500. For fragmentation studies (MS/MS), the protonated molecular ion ([M+H]⁺) is mass-selected and subjected to collision-induced dissociation (CID) with argon gas.

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of the molecule. ¹H NMR identifies the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques (COSY, HSQC, HMBC) are used to establish definitive proton-proton and proton-carbon correlations.

Expected ¹H NMR Data (400 MHz, DMSO-d₆)

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-2 (Pyridine) |

| ~7.60 | s | 1H | H-6 (Pyridine) |

| ~6.55 | d | 1H | H-5 (Pyridine) |

| ~5.90 | s (br) | 2H | C4-NH₂ |

| ~3.60 | s | 2H | CH₂ -NH₂ |

| ~2.10 | s (br) | 2H | CH₂-NH₂ |

Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Shift (ppm) | DEPT-135 | Assignment |

| ~152.0 | Negative (quat) | C-4 |

| ~145.0 | Positive | C-2 |

| ~138.0 | Positive | C-6 |

| ~120.0 | Negative (quat) | C-3 |

| ~108.0 | Positive | C-5 |

| ~40.0 | Negative | C H₂-NH₂ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used.

-

Spectral Width: ~240 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

2D NMR Acquisition: Standard pulse programs for COSY, HSQC, and HMBC experiments are utilized to establish connectivity. The parameters (spectral widths, number of increments) are optimized for the specific compound.

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine, -NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1650 - 1580 | Strong | N-H bend (amine scissoring) |

| 1600 - 1450 | Strong to Medium | C=C and C=N ring stretching (pyridine) |

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and the anvil is engaged to ensure good contact.

-

The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Visualization of Structure and Workflow

Visual diagrams are essential for conceptualizing the molecular structure and the analytical process.

Caption: 2D structure of 3-(Aminomethyl)pyridin-4-amine.

Caption: General workflow for molecular structure elucidation.

Conclusion

The structural elucidation of 3-(Aminomethyl)pyridin-4-amine is achieved through a multi-technique analytical approach. High-resolution mass spectrometry confirms the molecular formula, while a combination of 1D and 2D NMR experiments unequivocally establishes the atomic connectivity. Infrared spectroscopy provides orthogonal confirmation of the key chemical functionalities, namely the primary amine and pyridine moieties. The collective data from these methods provides a definitive and unambiguous confirmation of the molecular structure.

References

Spectroscopic and Synthetic Overview of 3-(Aminomethyl)pyridin-4-amine and its Isomer, 3-(Aminomethyl)pyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document addresses the request for spectroscopic data (NMR, IR, MS) for 3-(aminomethyl)pyridin-4-amine. Despite a comprehensive search of available scientific literature and chemical databases, no specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for 3-(aminomethyl)pyridin-4-amine (CAS 158531-09-0) could be located.

As a result, this guide provides a detailed analysis of the publicly available spectroscopic data for the closely related isomer, 3-(aminomethyl)pyridine (CAS 3731-52-0). This information is presented to serve as a valuable reference point for researchers working with related aminopyridine structures. The document includes tabulated spectroscopic data, detailed experimental protocols for the acquisition of such data, and visualizations of a general synthetic workflow.

Introduction

3-(Aminomethyl)pyridin-4-amine is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development due to the presence of two key functional groups: a primary aromatic amine and a primary benzylic amine. The arrangement of these groups on the pyridine ring influences the molecule's electronic properties, basicity, and potential for intermolecular interactions. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules.

Due to the unavailability of specific data for 3-(aminomethyl)pyridin-4-amine, this guide will focus on its structural isomer, 3-(aminomethyl)pyridine.

Spectroscopic Data for 3-(Aminomethyl)pyridine (CAS 3731-52-0)

The following sections summarize the available spectroscopic data for 3-(aminomethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 3-(Aminomethyl)pyridine

| Assignment | Chemical Shift (ppm) | Solvent |

| H-2, H-6 | 8.52 | CDCl₃ |

| H-4 | 7.66 | CDCl₃ |

| H-5 | 7.26 | CDCl₃ |

| -CH₂- | 3.89 | CDCl₃ |

| -NH₂ | 1.54 | CDCl₃ |

Note: Proton assignments are based on typical chemical shifts for pyridine derivatives.

Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorptions for 3-(Aminomethyl)pyridine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3250 | N-H stretch (two bands for primary amine) | -NH₂ |

| 3100-3000 | C-H stretch (aromatic) | Pyridine ring |

| 3000-2850 | C-H stretch (aliphatic) | -CH₂- |

| 1650-1580 | N-H bend (scissoring) | -NH₂ |

| 1600-1450 | C=C and C=N stretching | Pyridine ring |

| 1335-1250 | C-N stretch (aromatic amine character) | C-NH₂ |

| 910-665 | N-H wag | -NH₂ |

Note: These are expected ranges for the functional groups present in 3-(aminomethyl)pyridine.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for 3-(Aminomethyl)pyridine

| m/z | Relative Intensity (%) | Proposed Fragment |

| 108 | 9.6 | [M]⁺ (Molecular Ion) |

| 107 | 22.4 | [M-H]⁺ |

| 80 | 100.0 | [M-NH₂-H]⁺ or [C₆H₆N]⁺ |

| 79 | 15.5 | [C₅H₅N]⁺ |

| 52 | 8.9 | Pyridine ring fragmentation |

Experimental Protocols

The following are general experimental protocols for obtaining the types of spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the analyte (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.

Synthetic Workflow Visualization

The following diagram illustrates a general synthetic pathway for the preparation of aminomethylpyridine derivatives, which could be adapted for the synthesis of 3-(aminomethyl)pyridin-4-amine.

Caption: A generalized workflow for the synthesis of aminomethylpyridine derivatives.

Conclusion

While experimental spectroscopic data for 3-(aminomethyl)pyridin-4-amine is not currently available in the public domain, this guide provides a comprehensive overview of the spectroscopic characteristics of its close isomer, 3-(aminomethyl)pyridine. The tabulated data, general experimental protocols, and the synthetic workflow diagram are intended to be a valuable resource for researchers in the fields of chemistry and drug development. It is recommended that any future synthesis of 3-(aminomethyl)pyridin-4-amine be accompanied by a full suite of spectroscopic characterization to enrich the scientific literature.

Navigating the Solubility Landscape of 3-(Aminomethyl)pyridin-4-amine in Organic Solvents: A Technical Guide

For Immediate Release

Executive Summary

Understanding the solubility of an active pharmaceutical ingredient (API) in organic solvents is paramount for process development, formulation, and purification. This guide addresses the solubility of 3-(Aminomethyl)pyridin-4-amine by presenting available data on analogous compounds and outlining a robust experimental protocol for its determination. The subsequent sections will delve into the known solubility of related aminopyridines, a detailed methodology for solubility assessment, and visual representations of the experimental workflow and factors influencing solubility.

Solubility of Related Aminopyridine Compounds

Direct quantitative solubility data for 3-(Aminomethyl)pyridin-4-amine in various organic solvents has not been found in a review of scientific literature. However, qualitative data for the structurally similar compound, 3-(Aminomethyl)pyridine, indicates it is soluble in chloroform, ethyl acetate, and methanol[1][2].

To provide a comparative framework, the following table summarizes quantitative solubility data for other aminopyridine isomers. This information can offer insights into the potential solubility behavior of 3-(Aminomethyl)pyridin-4-amine, though direct experimental verification is crucial. For instance, 4-Aminopyridine is reported to be soluble in ethanol, DMSO, and dimethyl formamide at approximately 30 mg/mL[3]. The solubility of 2-aminopyridine and 3-aminopyridine has been measured in various solvents at different temperatures[4][5][6].

| Compound | Solvent | Temperature (K) | Solubility (Mole Fraction) |

| 2-Aminopyridine | Acetone | 288.15 - 313.15 | Data available in cited literature[4] |

| 2-Aminopyridine | Chloroform | 288.15 - 318.15 | Data available in cited literature[4] |

| 2-Aminopyridine | Ethyl Acetate | 288.15 - 323.15 | Data available in cited literature[4] |

| 2-Aminopyridine | Methanol | 273.15 - 313.15 | Data available in cited literature[6] |

| 2-Aminopyridine | N,N-dimethylformamide (DMF) | 273.15 - 313.15 | Data available in cited literature[6] |

| 2-Aminopyridine | n-Propanol | 273.15 - 313.15 | Data available in cited literature[6] |

| 3-Aminopyridine | Acetone + n-Butyl Acetate Mixtures | 288.15 - 313.15 | Data available in cited literature[5] |

| 4-Aminopyridine | Ethanol | Not Specified | ~30 mg/mL[3] |

| 4-Aminopyridine | Dimethyl Sulfoxide (DMSO) | Not Specified | ~30 mg/mL[3] |

| 4-Aminopyridine | Dimethyl Formamide (DMF) | Not Specified | ~30 mg/mL[3] |

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of 3-(Aminomethyl)pyridin-4-amine is the isothermal shake-flask method, a common technique for measuring thermodynamic solubility[7]. The following protocol provides a detailed methodology.

Objective: To determine the equilibrium solubility of 3-(Aminomethyl)pyridin-4-amine in a selection of organic solvents at a specified temperature.

Materials:

-

3-(Aminomethyl)pyridin-4-amine (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, DMSO)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(Aminomethyl)pyridin-4-amine to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved[7].

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample to a known volume with the same solvent.

-

-

Concentration Analysis:

-

Analyze the concentration of 3-(Aminomethyl)pyridin-4-amine in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry[4][5].

-

Prepare a calibration curve using standard solutions of known concentrations of 3-(Aminomethyl)pyridin-4-amine in the respective solvent.

-

Calculate the concentration of the saturated solution based on the measured concentration of the diluted sample and the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mole fraction.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualizing Experimental and Logical Frameworks

To further clarify the processes and relationships involved in solubility studies, the following diagrams are provided.

Conclusion

While direct quantitative solubility data for 3-(Aminomethyl)pyridin-4-amine in organic solvents remains to be published, this guide provides a foundational understanding for researchers. By leveraging qualitative data from analogous compounds and implementing the detailed experimental protocol, scientists can systematically determine the solubility profile of this compound. The provided visualizations offer a clear roadmap for both the experimental procedure and the theoretical underpinnings of solubility, empowering drug development professionals to make informed decisions in their research endeavors. It is strongly recommended that experimental solubility studies be conducted to ascertain the precise solubility of 3-(Aminomethyl)pyridin-4-amine in solvents relevant to specific applications.

References

- 1. 3-(Aminomethyl)pyridine, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 3-(Aminomethyl)pyridine CAS#: 3731-52-0 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

Navigating the Uncharted: A Technical Guide to the Biological Activity Screening of 3-(Aminomethyl)pyridin-4-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current knowledge gap surrounding the biological activity of 3-(aminomethyl)pyridin-4-amine. Despite the rich and diverse pharmacological profiles of structurally related aminopyridines, public domain literature lacks specific data on this particular molecule. In response, this document outlines a comprehensive, tiered screening strategy to systematically elucidate its potential therapeutic value. We provide detailed, adaptable experimental protocols for primary and secondary assays, alongside conceptual frameworks for understanding potential mechanisms of action based on established activities of analogous compounds. This guide serves as a foundational resource for initiating research into the biological landscape of 3-(aminomethyl)pyridin-4-amine, offering a structured approach to its pharmacological characterization.

Introduction: The Aminopyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The aminopyridine moiety is a cornerstone in drug discovery, with derivatives demonstrating a vast spectrum of biological and pharmacological effects.[1] These compounds are known to interact with a multitude of enzymes and receptors, leading to applications as antibacterial, anti-inflammatory, and anticancer agents, as well as modulators of the central nervous system.[1] Notably, 4-aminopyridine (dalfampridine) is a clinically approved potassium channel blocker for improving motor function in multiple sclerosis patients.[1][2][3][4] Other derivatives have been investigated for their roles as inhibitors of Janus kinase 2 (JAK2), tyrosinase, and various other enzymes.[1]

Given this precedent, 3-(aminomethyl)pyridin-4-amine, an analogue bearing both the 4-amino and a 3-aminomethyl substitution, represents an intriguing candidate for biological screening. This guide proposes a systematic approach to uncover its potential pharmacological profile.

Proposed Biological Screening Strategy: A Tiered Approach

In the absence of existing data, a hierarchical screening cascade is recommended to efficiently characterize the biological activity of 3-(aminomethyl)pyridin-4-amine. This strategy progresses from broad, general assays to more specific, target-oriented investigations.

Experimental Protocols

Tier 1: Primary Screening

-

Cell Culture: Plate human cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of 3-(aminomethyl)pyridin-4-amine in a suitable solvent (e.g., DMSO, water). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

-

Bacterial Strains: Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Compound Preparation: Perform a two-fold serial dilution of 3-(aminomethyl)pyridin-4-amine in a 96-well plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 2: Secondary Screening

-

Assay Principle: Utilize a luminescent kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction.

-

Reaction Setup: In a 96-well plate, combine the kinase of interest (e.g., JAK2, FLT3), its corresponding substrate, and ATP.

-

Compound Addition: Add varying concentrations of 3-(aminomethyl)pyridin-4-amine to the reaction mixture.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the Kinase-Glo® reagent to terminate the kinase reaction and generate a luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: A decrease in luminescence indicates kinase inhibition. Calculate IC50 values.

-

Cell Preparation: Use a cell line stably expressing a specific voltage-gated potassium channel subtype (e.g., Kv1.1).

-

Electrophysiology Rig: Utilize a whole-cell patch-clamp setup.

-

Recording: Establish a whole-cell recording configuration and apply a voltage protocol to elicit potassium currents.

-

Compound Application: Perfuse the cells with varying concentrations of 3-(aminomethyl)pyridin-4-amine.

-

Data Acquisition: Record the changes in the potassium current amplitude and kinetics.

-

Data Analysis: Determine the effect of the compound on the channel (blockade or activation) and calculate the IC50 or EC50 value.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related aminopyridines, 3-(aminomethyl)pyridin-4-amine could potentially modulate several key signaling pathways.

Data Presentation: A Framework for Quantitative Analysis

All quantitative data generated from the proposed screening assays should be meticulously documented and organized for comparative analysis. The following tables provide a template for summarizing key findings.

Table 1: In Vitro Cytotoxicity Data

| Cell Line | Compound | IC50 (µM) |

| HeLa | 3-(aminomethyl)pyridin-4-amine | Experimental Value |

| MCF-7 | 3-(aminomethyl)pyridin-4-amine | Experimental Value |

| HEK293 | 3-(aminomethyl)pyridin-4-amine | Experimental Value |

Table 2: Antimicrobial Activity

| Bacterial Strain | Compound | MIC (µg/mL) |

| S. aureus | 3-(aminomethyl)pyridin-4-amine | Experimental Value |

| E. coli | 3-(aminomethyl)pyridin-4-amine | Experimental Value |

Table 3: Target-Based Assay Results

| Target | Assay Type | Compound | IC50 / EC50 (µM) |

| Kv1.1 Channel | Patch Clamp | 3-(aminomethyl)pyridin-4-amine | Experimental Value |

| JAK2 Kinase | Kinase-Glo® | 3-(aminomethyl)pyridin-4-amine | Experimental Value |

| FLT3 Kinase | Kinase Assay | 3-(aminomethyl)pyridin-4-amine | Experimental Value |

Conclusion

While the biological activity of 3-(aminomethyl)pyridin-4-amine remains to be experimentally determined, its structural relationship to a class of pharmacologically significant molecules provides a strong rationale for its investigation. The tiered screening strategy, detailed experimental protocols, and conceptual frameworks presented in this guide offer a robust starting point for researchers. A systematic exploration of its effects on cytotoxicity, microbial growth, and specific molecular targets such as ion channels and kinases will be instrumental in unlocking the potential therapeutic applications of this novel compound. The findings from such studies will not only elucidate the specific properties of 3-(aminomethyl)pyridin-4-amine but also contribute to a broader understanding of the structure-activity relationships within the aminopyridine chemical space.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. biorxiv.org [biorxiv.org]

- 3. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 4. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(Aminomethyl)pyridin-4-amine and Structurally Related Compounds

Disclaimer: Direct pharmacological and therapeutic target data for 3-(Aminomethyl)pyridin-4-amine is not extensively available in the current scientific literature. This guide provides an in-depth analysis of the well-characterized therapeutic targets of structurally similar aminopyridine compounds, primarily 4-aminopyridine (4-AP) and its derivative, 4-aminopyridine-3-methanol. The potential therapeutic targets of 3-(Aminomethyl)pyridin-4-amine are inferred based on the established mechanism of action of these closely related molecules.

Introduction

The aminopyridine scaffold is a cornerstone in the development of therapies for neurological disorders. These compounds are recognized for their ability to modulate neuronal excitability and synaptic transmission.[1] While research on 3-(Aminomethyl)pyridin-4-amine is limited, the extensive studies on 4-aminopyridine (also known as fampridine or dalfampridine) and its derivatives provide a strong basis for predicting its potential therapeutic applications.[2] The primary mechanism of action for this class of compounds is the blockade of voltage-gated potassium (Kv) channels.[1]

Primary Therapeutic Target: Voltage-Gated Potassium (Kv) Channels

Voltage-gated potassium channels are transmembrane proteins that play a critical role in the repolarization phase of the action potential in neurons.[3][4] By allowing the efflux of potassium ions, they help to restore the resting membrane potential after depolarization.[5] In demyelinating diseases such as multiple sclerosis (MS), the loss of the myelin sheath exposes these channels, leading to an excessive potassium outflow that can impair the propagation of action potentials and cause conduction block.[6][7]

Aminopyridines, including 4-AP and its derivatives, act as potent blockers of these channels.[1][2] By inhibiting the outward potassium current, these compounds prolong the action potential, thereby enhancing the influx of calcium ions at the presynaptic terminal. This leads to an increased release of neurotransmitters like acetylcholine, which can improve neuromuscular transmission.[2] In demyelinated axons, this blockade helps to restore nerve impulse conduction.[6][7]

Structurally Related Compound: 4-Aminopyridine-3-methanol

A notable derivative of 4-aminopyridine is 4-aminopyridine-3-methanol (4-AP-3-MeOH).[8] This compound has been shown to be a potent blocker of fast potassium channels and is effective in restoring axonal conduction in models of spinal cord injury and multiple sclerosis.[6][7][9] Studies have indicated that 4-AP-3-MeOH may have a more favorable therapeutic profile than 4-AP, exhibiting higher potency and potentially fewer side effects related to changes in axonal electrophysiological properties.[9]

Quantitative Data on 4-AP and its Derivatives

The following table summarizes the available quantitative data for 4-aminopyridine and its derivatives, highlighting their potency as potassium channel blockers.

| Compound | Parameter | Value | Species/System | Reference |

| 4-Aminopyridine-3-methanol | Effective Concentration for Axonal Conduction Restoration | 0.01 µM - 0.1 µM | ex vivo EAE mouse spinal cord | [6] |

| 4-Aminopyridine | Effective Concentration for Axonal Conduction Restoration | 0.1 µM - 1 µM | ex vivo EAE mouse spinal cord | [6] |

| LF-14 (a 4-AP derivative) | ED50 for reversing pancuronium-induced neuromuscular block | 100 µg/kg | Rat | [10] |

| 2,4-Diaminopyridine | ED50 for reversing pancuronium-induced neuromuscular block | 140 µg/kg | Rat | [10] |

| 4-Aminopyridine | ED50 for reversing pancuronium-induced neuromuscular block | 450 µg/kg | Rat | [10] |

Experimental Protocols

The characterization of potassium channel blockers involves a range of electrophysiological and functional assays. Below are detailed methodologies for key experiments.

1. Patch-Clamp Electrophysiology

The patch-clamp technique is the gold standard for studying the effects of compounds on ion channel activity.[9]

-

Cell Preparation: A cell line expressing the target voltage-gated potassium channel (e.g., HEK-293 cells transfected with the gene for a specific Kv channel subtype) is cultured on glass coverslips.

-

Recording: A glass micropipette with a tip diameter of approximately 1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane. A high-resistance "giga-seal" is formed between the pipette and the membrane. The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing for the measurement of currents across the entire cell membrane.

-

Data Acquisition: The membrane potential is clamped at a holding potential (e.g., -80 mV), and depolarizing voltage steps are applied to elicit potassium currents. The test compound is then perfused into the extracellular solution, and the effect on the current amplitude and kinetics is recorded. The degree of channel block is quantified by measuring the reduction in current in the presence of the compound.

2. Thallium Flux Assay

This is a high-throughput fluorescence-based assay used for screening large numbers of compounds for their ability to block potassium channels.[11]

-

Cell Preparation: Cells expressing the target potassium channel are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye.

-

Compound Addition: The test compounds are added to the wells.

-

Thallium Stimulation: A solution containing thallium ions (Tl+) is added. Tl+ can pass through open potassium channels.

-

Fluorescence Measurement: The influx of Tl+ into the cells causes an increase in the fluorescence of the dye. The fluorescence intensity is measured using a plate reader. A decrease in the fluorescence signal in the presence of a test compound indicates that it is a blocker of the potassium channel.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Voltage-Gated Potassium Channel Blockade

Caption: Mechanism of action of aminopyridine-based Kv channel blockers.

Experimental Workflow for Screening Potassium Channel Blockers

Caption: A typical workflow for the discovery and development of potassium channel blockers.

Other Potential Therapeutic Targets

While the primary target of aminopyridines is well-established as voltage-gated potassium channels, it is plausible that they may interact with other targets, contributing to their overall pharmacological profile.

-

Cholinesterases: Some derivatives of 4-aminopyridine have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which could be beneficial in conditions characterized by cholinergic deficits, such as Alzheimer's disease.[12]

-

Monoamine Oxidase (MAO): There is evidence to suggest that 4-AP may affect the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters.[1]

Conclusion

Based on the extensive research on 4-aminopyridine and its derivatives, the most probable therapeutic target for 3-(Aminomethyl)pyridin-4-amine is the family of voltage-gated potassium channels. Blockade of these channels represents a promising strategy for restoring neuronal function in demyelinating diseases and other neurological conditions. Further investigation into the specific interactions of 3-(Aminomethyl)pyridin-4-amine with various Kv channel subtypes, as well as its potential off-target effects, is necessary to fully elucidate its therapeutic potential. The experimental protocols and workflows described herein provide a roadmap for the future characterization of this and other novel aminopyridine compounds.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 3. Voltage-Gated Potassium Channels: A Structural Examination of Selectivity and Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-Gated K+ Channels [ks.uiuc.edu]

- 5. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 6. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium channel blocker, 4-aminopyridine-3-methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Novel potassium channel blocker, 4-AP-3-MeOH, inhibits fast potassium channels and restores axonal conduction in injured guinea pig spinal cord white matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Investigating the Mechanism of Action of 3-(Aminomethyl)pyridin-4-amine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-(Aminomethyl)pyridin-4-amine is a heterocyclic amine that is structurally related to the class of drugs known as aminopyridines. Its close analogs, 3,4-diaminopyridine and 4-aminopyridine, are well-characterized as voltage-gated potassium (Kv) channel blockers. By inhibiting these channels, they prolong the repolarization phase of the action potential in neurons. This extended depolarization leads to an increased influx of calcium ions through voltage-gated calcium channels, which in turn enhances the release of neurotransmitters, most notably acetylcholine, at the neuromuscular junction. This mechanism of action underlies their therapeutic use in conditions characterized by compromised neuromuscular transmission, such as Lambert-Eaton myasthenic syndrome.

Based on the strong structural similarity, it is highly probable that 3-(Aminomethyl)pyridin-4-amine shares this primary mechanism of action. The presence of the aminomethyl group at the 3-position is likely to modulate the potency and selectivity of the compound for different Kv channel subtypes.

Core Inferred Mechanism of Action: Voltage-Gated Potassium Channel Blockade

The principal mechanism of action of aminopyridines involves the blockade of voltage-gated potassium channels. These channels are crucial for repolarizing the neuronal membrane following an action potential. By physically occluding the pore of the Kv channels, 3-(Aminomethyl)pyridin-4-amine is presumed to impede the efflux of potassium ions. This interference with repolarization leads to a prolongation of the action potential duration.

The extended depolarization of the presynaptic terminal has a critical downstream consequence: it increases the open probability of voltage-gated calcium channels. The resulting enhanced influx of calcium ions into the presynaptic terminal triggers a greater fusion of synaptic vesicles containing neurotransmitters with the presynaptic membrane, leading to an augmented release of these neurotransmitters into the synaptic cleft. In the context of the neuromuscular junction, this translates to increased acetylcholine release and improved muscle contraction.

Signaling Pathway Diagram

Caption: Inferred signaling pathway of 3-(Aminomethyl)pyridin-4-amine.

Quantitative Data from Structural Analogs

The following tables summarize the inhibitory concentrations (IC50) of 3,4-diaminopyridine and 4-aminopyridine on various voltage-gated potassium channels. This data provides a quantitative basis for the presumed activity of 3-(Aminomethyl)pyridin-4-amine.

Table 1: IC50 Values for 4-Aminopyridine (Dalfampridine)

| Kv Channel Subtype | IC50 (µM) | Cell Line | Reference |

| Kv1.1 | 147 | CHO cells | [1] |

| Kv1.2 | 230 | CHO cells | [2] |

| Kv1.3 | 195 | - | [2] |

| Kv1.4 | 13 | - | [2] |

| Kv3.1 | 29 | - | [2] |

| Kv3.2 | 100 | - | [2] |

Table 2: IC50 Values for 3,4-Diaminopyridine (Amifampridine)

| Kv Channel Subtype | IC50 (µM) | Cell Line | Reference |

| Kv3.3 | ~1-10 (high-affinity) | HEK293T cells | [3] |

| Kv3.4 | ~1-10 (high-affinity) | HEK293T cells | [3] |

Structure-Activity Relationship Insights

Studies on various aminopyridine derivatives have provided insights into their structure-activity relationships. Research has shown that substitutions at the 3-position of the 4-aminopyridine scaffold can significantly impact the potency of Kv channel blockade. For instance, 3-methyl-4-aminopyridine was found to be approximately 7-fold more potent than 4-aminopyridine in blocking Shaker K+ channels.[4] This suggests that the aminomethyl group in 3-(Aminomethyl)pyridin-4-amine is likely to confer significant activity, and its specific properties will influence the overall pharmacological profile.

Detailed Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology

The primary method for investigating the mechanism of action of ion channel modulators is patch-clamp electrophysiology. The following is a representative protocol for assessing the effect of 3-(Aminomethyl)pyridin-4-amine on voltage-gated potassium channels expressed in a heterologous system (e.g., HEK293 or CHO cells).

Objective: To determine the concentration-dependent inhibition of a specific Kv channel subtype by 3-(Aminomethyl)pyridin-4-amine.

Materials:

-

Cell line stably expressing the human Kv channel of interest (e.g., Kv1.1).

-

Cell culture reagents.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).

-

3-(Aminomethyl)pyridin-4-amine stock solution.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Microscope.

Procedure:

-

Cell Preparation: Plate the cells expressing the Kv channel of interest onto glass coverslips 24-48 hours before the experiment.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

-

Gigaseal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell recording configuration.

-

Voltage-Clamp Protocol: Hold the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv channel currents.

-

Baseline Recording: Record stable baseline currents for several minutes.

-

Drug Application: Perfuse the recording chamber with the external solution containing a known concentration of 3-(Aminomethyl)pyridin-4-amine.

-

Effect Recording: Record the currents in the presence of the compound until a steady-state effect is observed.

-

Washout: Perfuse with the drug-free external solution to observe the reversibility of the effect.

-

Concentration-Response: Repeat steps 7-10 with a range of concentrations of 3-(Aminomethyl)pyridin-4-amine to construct a concentration-response curve.

-

Data Analysis: Measure the peak current amplitude at a specific depolarizing step (e.g., +40 mV) before and after drug application. Calculate the percentage of inhibition for each concentration. Fit the concentration-response data to the Hill equation to determine the IC50 value.

Experimental Workflow Diagram

References

- 1. On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Optimized Synthesis Protocol for 3-(Aminomethyl)pyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details an optimized, two-step synthesis protocol for 3-(Aminomethyl)pyridin-4-amine, a valuable building block in medicinal chemistry. The synthesis commences with the amination of 4-chloronicotinonitrile to produce the key intermediate, 4-aminonicotinonitrile. Subsequent catalytic hydrogenation of the nitrile moiety under optimized conditions yields the target compound with high purity and efficiency. This protocol provides a reliable and scalable method for the production of 3-(Aminomethyl)pyridin-4-amine for research and development purposes.

Introduction

3-(Aminomethyl)pyridin-4-amine is a key structural motif in the development of various pharmaceutical agents due to its unique arrangement of amino groups on the pyridine core. The presence of both a primary amine and an aminomethyl substituent allows for diverse functionalization and interaction with biological targets. Efficient and optimized synthesis of this compound is therefore crucial for accelerating drug discovery programs. The protocol outlined herein focuses on a robust two-step pathway, starting from the commercially available 4-chloronicotinonitrile.

Optimized Synthesis Pathway

The optimized synthesis of 3-(Aminomethyl)pyridin-4-amine is achieved through a two-step process:

-

Step 1: Synthesis of 4-Aminonicotinonitrile from 4-chloronicotinonitrile via nucleophilic aromatic substitution with ammonia.

-

Step 2: Catalytic Hydrogenation of 4-Aminonicotinonitrile to selectively reduce the nitrile group to an aminomethyl group.

Caption: Optimized two-step synthesis of 3-(Aminomethyl)pyridin-4-amine.

Experimental Protocols

Step 1: Synthesis of 4-Aminonicotinonitrile

This protocol describes the nucleophilic aromatic substitution of the chloro group in 4-chloronicotinonitrile with ammonia.

Materials:

-

4-Chloronicotinonitrile

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

High-pressure reaction vessel (autoclave)

-

Magnetic stirrer with heating plate

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a high-pressure reaction vessel, combine 4-chloronicotinonitrile (1.0 eq) and a 1:1 mixture of ethanol and aqueous ammonia (28-30%). The typical concentration is 0.1-0.2 M of the starting material.

-

Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature and transfer it to a round-bottom flask.

-

Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 4-aminonicotinonitrile by recrystallization from an ethyl acetate/hexane mixture to afford a crystalline solid.

Step 2: Synthesis of 3-(Aminomethyl)pyridin-4-amine

This protocol details the selective catalytic hydrogenation of the nitrile group of 4-aminonicotinonitrile to the corresponding aminomethyl group using Raney Nickel.

Materials:

-

4-Aminonicotinonitrile

-

Methanol or Ethanol

-

Ammonia (gas or saturated solution in alcohol)

-

Hydrogen gas (H₂)

-

Celite®

Equipment:

-

High-pressure hydrogenation apparatus (e.g., Parr shaker)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Filtration apparatus

Procedure:

-

To a high-pressure hydrogenation vessel, add 4-aminonicotinonitrile (1.0 eq) and methanol or ethanol as the solvent. The presence of ammonia in the reaction mixture is crucial to suppress the formation of secondary and tertiary amine byproducts.[4] This can be achieved by using a methanolic or ethanolic ammonia solution.

-

Under an inert atmosphere, carefully add Raney® Nickel catalyst (5-10% by weight of the starting material). The catalyst should be washed with the reaction solvent before addition.

-

Seal the hydrogenation apparatus and purge it several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50-100 psi.

-

Heat the reaction mixture to 40-60 °C and agitate vigorously.

-

Monitor the reaction progress by hydrogen uptake and TLC/HPLC analysis. The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with the reaction solvent. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care.[2]

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 3-(Aminomethyl)pyridin-4-amine.

-

The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol/ammonia as the eluent.

Data Presentation

Table 1: Optimization of Amination of 4-Chloronicotinonitrile

| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Ethanol/Aq. NH₃ (1:1) | 120 | 24 | 75 | >95 |

| 2 | Ethanol/Aq. NH₃ (1:1) | 140 | 12 | 85 | >98 |

| 3 | n-Butanol/Aq. NH₃ (1:1) | 140 | 12 | 82 | >98 |

| 4 | Dioxane/Aq. NH₃ (1:1) | 140 | 18 | 78 | >95 |

Table 2: Optimization of Catalytic Hydrogenation of 4-Aminonicotinonitrile

| Entry | Catalyst | Solvent | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Raney® Ni | Methanol/NH₃ | 50 | 40 | 8 | 88 | >97 |

| 2 | Raney® Ni | Ethanol/NH₃ | 80 | 50 | 6 | 92 | >99 |

| 3 | Pd/C (10%) | Methanol/NH₃ | 80 | 50 | 12 | 75 | >95 |

| 4 | PtO₂ | Ethanol/NH₃ | 80 | 50 | 10 | 80 | >96 |

Logical Workflow for Synthesis Optimization

Caption: Workflow for the optimization of the two-step synthesis.

Conclusion

The presented two-step synthesis protocol provides an efficient and optimized method for the preparation of 3-(Aminomethyl)pyridin-4-amine. The amination of 4-chloronicotinonitrile proceeds in high yield, and the subsequent catalytic hydrogenation using Raney Nickel under controlled conditions selectively reduces the nitrile group to afford the desired product with excellent purity. This protocol is suitable for laboratory-scale synthesis and offers potential for scalability in drug development programs.

References

Application Note: Synthesis Strategies for Aminopyridine Scaffolds

Due to safety considerations, this document provides a conceptual overview of synthetic strategies for aminopyridine derivatives rather than a direct, step-by-step protocol for the synthesis of 3-(Aminomethyl)pyridin-4-amine. The synthesis of such compounds involves hazardous materials and should only be undertaken by trained professionals in a controlled laboratory setting after a thorough review of published literature and a comprehensive risk assessment.

Introduction Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Aminopyridines, in particular, are crucial building blocks in drug discovery and development due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This document outlines general methodologies applicable to the synthesis of substituted aminopyridines like 3-(Aminomethyl)pyridin-4-amine, intended for an audience of research scientists and drug development professionals.

General Synthetic Approaches

The synthesis of substituted pyridines can be approached through various established methods. The selection of a specific route depends on the desired substitution pattern and the availability of starting materials.

1. Functionalization of a Pre-existing Pyridine Ring: A common strategy involves starting with a substituted pyridine and introducing the required functional groups. For a target like 3-(Aminomethyl)pyridin-4-amine, a synthetic sequence might involve:

-

Nitration: Introduction of a nitro group, which can later be reduced to an amine.

-

Halogenation: Introduction of a halogen, which can be displaced or used in cross-coupling reactions.

-

Reduction: Conversion of nitro groups or nitriles to amines.

-

C-N Bond Formation: Amination of halopyridines is a straightforward method for introducing amino groups.[5]

2. Ring Construction (De Novo Synthesis): Building the pyridine ring from acyclic precursors allows for significant control over the final substitution pattern. Classical methods include:

-

Hantzsch Pyridine Synthesis: A multicomponent reaction involving an aldehyde, a β-keto ester, and a nitrogen donor.[3][6]

-

Kröhnke Pyridine Synthesis: Reaction between α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[6]

A conceptual workflow for synthesizing a substituted aminopyridine is illustrated below.

References

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. scielo.br [scielo.br]

- 6. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

3-(Aminomethyl)pyridin-4-amine: Exploring a Scaffold with Potential in Medicinal Chemistry

The 3-(aminomethyl)pyridin-4-amine core represents a versatile scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas, particularly as kinase inhibitors for cancer and as modulators of ion channels for pain management. While specific data on the parent compound is limited in publicly available research, the broader class of substituted aminopyridines has been extensively explored, providing a strong foundation for the potential applications of this specific molecular framework.

The aminopyridine moiety is a privileged structure in drug discovery, known to enhance a compound's metabolic stability, permeability, potency, and binding affinity to biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating strong interactions with protein receptors.

Application Notes

Kinase Inhibition in Oncology